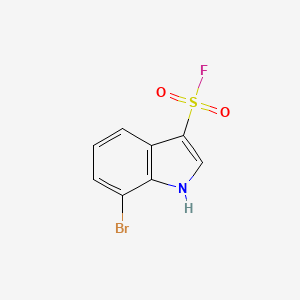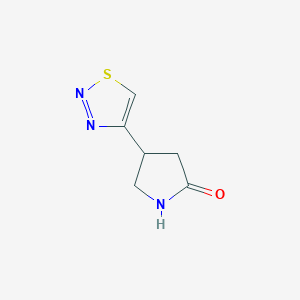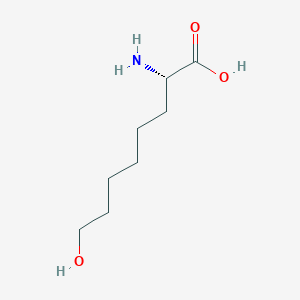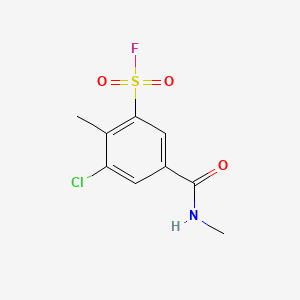![molecular formula C8H9N3O2 B13619955 methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)
methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate is a heterocyclic compound that features a fused pyrrole and imidazole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like methanol or toluene and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
化学反应分析
Types of Reactions
Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be carried out under inert atmospheres to avoid unwanted oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学研究应用
Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism by which methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the nature of the target.
相似化合物的比较
Similar Compounds
- 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid
- Ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate
- 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxamide
Uniqueness
Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate stands out due to its specific ester functional group, which can influence its reactivity and solubility. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
属性
分子式 |
C8H9N3O2 |
|---|---|
分子量 |
179.18 g/mol |
IUPAC 名称 |
methyl 1-methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-11-4-9-7-6(11)3-5(10-7)8(12)13-2/h3-4,10H,1-2H3 |
InChI 键 |
SSRNBMUIXFSTET-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C1C=C(N2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride](/img/structure/B13619891.png)





